ethyl 4-oxo-4-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)butanoate
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Description
This compound belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group . It has a molecular formula of C13H17N3O4S and a molecular weight of 311.36.
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[5,4-c]azepin ring, which is part of a larger class of compounds known as azepines . Azepines are seven-membered heterocyclic compounds containing one nitrogen atom .Scientific Research Applications
Antiviral Research
Ethyl 4-oxo-4-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)butanoate: has shown potential in antiviral research. Its unique structure allows it to interact with viral enzymes, potentially inhibiting their activity. This makes it a candidate for developing treatments against viruses such as influenza and HIV .
Anticancer Applications
This compound has been studied for its anticancer properties. Its ability to interfere with cell division and induce apoptosis in cancer cells makes it a promising candidate for chemotherapy drugs. Research has focused on its effects on various cancer cell lines, including breast and lung cancer .
Antibacterial Agents
The compound’s structure allows it to bind to bacterial enzymes, disrupting their function and inhibiting bacterial growth. This has led to its investigation as a potential antibacterial agent, particularly against antibiotic-resistant strains .
Enzyme Inhibition Studies
Researchers have explored the compound’s ability to inhibit specific enzymes. This property is valuable in studying enzyme functions and developing enzyme inhibitors as therapeutic agents. It has been particularly noted for its inhibition of proteases and kinases .
Neuroprotective Effects
Studies have indicated that this compound may have neuroprotective effects. It has been shown to protect neurons from oxidative stress and apoptosis, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
properties
IUPAC Name |
ethyl 4-oxo-4-[(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-2-20-10(18)6-5-9(17)16-13-15-8-4-3-7-14-12(19)11(8)21-13/h2-7H2,1H3,(H,14,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFVVFIRBJYDDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NC2=C(S1)C(=O)NCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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